Urofollitropin's primary function is to stimulate the growth and development of ovarian follicles. These follicles contain immature eggs. Research shows that urofollitropin binds to specific receptors on ovarian cells, triggering a cascade of events that promote follicle growth and maturation []. This allows for the development of multiple mature follicles, leading to the potential retrieval of more eggs for fertilization procedures [].
While urofollitropin is a naturally derived form of FSH, recombinant FSH is a laboratory-produced version. Research has compared the efficacy of both forms in IVF cycles. Some studies suggest that urofollitropin might be linked to a higher number and potentially better quality of retrieved oocytes (eggs) compared to recombinant FSH, particularly in women under 35 years old []. However, further investigation is needed to confirm these findings.
Scientific research also explores optimizing urofollitropin treatment protocols for improved outcomes in ART. This includes investigating factors like dosage, timing of administration, and monitoring strategies. Studies have examined the use of urofollitropin following pituitary desensitization with other medications to improve egg retrieval rates and pregnancy success [].